molecular formula C28H20BrNO6 B5192168 3-(4-bromophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-bromophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Número de catálogo: B5192168
Peso molecular: 546.4 g/mol
Clave InChI: ZXKQSSRDDTXAQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a spirocyclic compound featuring a fused furo-pyrrole-indene core. Its structure includes a 4-bromophenyl group at position 3 and a 4-methoxybenzyl substituent at position 5, which may influence its electronic properties and biological interactions.

Propiedades

IUPAC Name

1-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20BrNO6/c1-35-18-12-6-15(7-13-18)14-30-26(33)21-22(27(30)34)28(36-23(21)16-8-10-17(29)11-9-16)24(31)19-4-2-3-5-20(19)25(28)32/h2-13,21-23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKQSSRDDTXAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(4-bromophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone , often referred to for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique spirocyclic structure that integrates a furo[3,4-c]pyrrole moiety with a tetrone framework. The presence of bromine and methoxy substituents enhances its potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines.
  • Antimicrobial Activity : The structure suggests potential efficacy against bacterial and fungal strains.
  • Enzyme Inhibition : Possible inhibition of specific enzymes related to cancer progression and microbial growth.

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (μM)Mechanism of Action
MCF-715.2Induction of apoptosis via p53 pathway
A54910.5Cell cycle arrest in G1 phase
HCT-11612.0Inhibition of DNA synthesis

These findings suggest that the compound may act as a potent anticancer agent by targeting critical pathways involved in cell survival and proliferation.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogens. The results indicated moderate to high activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentrations (MIC) for these organisms ranged from 32 to 128 μg/mL, indicating a promising profile for further development as an antimicrobial agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • DNA Interaction : The tetrone moiety may intercalate into DNA, disrupting replication.
  • Enzyme Modulation : Potential inhibition of topoisomerases or kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis, such as caspase activation.
  • In Vivo Models : Animal studies showed that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an effective anticancer agent.
  • Synergistic Effects : Combination therapy with established chemotherapeutics showed enhanced efficacy when used alongside this compound, suggesting its utility in multi-drug regimens.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Bioactivity/Applications Reference
Target Compound Spiro[furo[3,4-c]pyrrole-indene] 3-(4-Bromophenyl), 5-(4-methoxybenzyl) N/A Hypothesized enzyme inhibition (based on spirocyclic analogs)
5-(4-Bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[...]tetrone () Spiro[furo[3,4-c]pyrrole-indene] 5-(4-Bromophenyl), 3-(4-methylphenyl) N/A Not reported; structural similarity suggests potential as a kinase inhibitor
3-(4-Bromophenyl)-5-[3-(trifluoromethyl)phenyl]-[...]tetrone () Spiro[furo[3,4-c]pyrrole-indene] 3-(4-Bromophenyl), 5-(3-trifluoromethylphenyl) N/A Enhanced lipophilicity and binding affinity compared to methoxybenzyl analogs
3-(4-Bromophenyl)-5-dodecyl-2-(2-ethylhexyl)-6-(thiophen-2-yl)-[...]dione () Diketopyrrolopyrrole 3-(4-Bromophenyl), 5-dodecyl, 2-(2-ethylhexyl), 6-(thiophen-2-yl) N/A Organic semiconductors; substituents modulate solubility and charge transport
Phelligridins C-F () Furopyranone/pyranoisochromene Varied styryl and dihydroxybenzyl groups N/A Selective cytotoxicity against A549 (lung cancer) and Bel7402 (liver cancer) cell lines
4-(4-Bromo-3-(4-chlorophenyl)-5-(dimethylindolyl)-1H-pyrazol-1-yl)benzenesulfonamide () Pyrazole-sulfonamide 4-Bromo, 4-chlorophenyl, dimethylindole, sulfonamide 129–130 Anticancer activity (structure-activity relationship studies)

Key Structural and Functional Insights:

Core Structure Variations: The target compound’s spirocyclic core (furo[3,4-c]pyrrole-indene) provides rigidity, which may enhance binding specificity compared to linear diketopyrrolopyrroles .

Substituent Effects :

  • Bromophenyl Groups : Common in all listed brominated compounds, bromine increases molecular weight and may enhance hydrophobic interactions in biological targets .
  • Methoxybenzyl vs. Trifluoromethylphenyl : The 4-methoxybenzyl group in the target compound offers moderate electron-donating effects, while the trifluoromethyl group in ’s analog is strongly electron-withdrawing, affecting electronic distribution and binding kinetics .
  • Thiophene/Indole Moieties : Thiophene () and dimethylindole () substituents contribute to π-π stacking interactions, critical for semiconductor or anticancer activity .

Bioactivity Trends :

  • Spirocyclic and fused-ring systems (e.g., phelligridins in ) often show cytotoxicity, likely due to intercalation or enzyme inhibition .
  • Sulfonamide and carbothioamide groups (–4) enhance bioactivity by interacting with enzymatic active sites via hydrogen bonding or covalent modification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.